

# MMB-FUBINACA: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **MMB-FUBINACA**

Cat. No.: **B8819474**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**MMB-FUBINACA**, also known as AMB-FUBINACA and FUB-AMB, is a potent synthetic cannabinoid receptor agonist.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of its chemical properties, receptor binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate reproducible research. All quantitative data is presented in structured tables for clear comparison.

## Chemical Structure and Properties

**MMB-FUBINACA** is an indazole-based synthetic cannabinoid.<sup>[1][4]</sup> It is structurally characterized by a 4-fluorobenzyl substituted indazole core linked to a methyl L-valinate group via a carboxamide linker.<sup>[5][6]</sup> In the United States, **MMB-FUBINACA** is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.<sup>[2][5][6]</sup>

| Identifier        | Value                                                                                 |
|-------------------|---------------------------------------------------------------------------------------|
| Formal Name       | N-[(1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl)carbonyl]-L-valine, methyl ester[5][6] |
| Synonyms          | AMB-FUBINACA, FUB-AMB[1][5][6]                                                        |
| CAS Number        | 1971007-92-7[1][5][6]                                                                 |
| Molecular Formula | C <sub>21</sub> H <sub>22</sub> FN <sub>3</sub> O <sub>3</sub> [5][6]                 |
| Formula Weight    | 383.4 g/mol [5][6]                                                                    |
| SMILES            | FC(C=C1)=CC=C1CN2N=C(C(N--INVALID-LINK--C(C)C)=O)C3=CC=CC=C32[5][6]                   |
| InChI Key         | FRFFLYJQPCIIQB-SFHVURJKSA-N[5][6]                                                     |

## Cannabinoid Receptor Binding and Functional Activity

**MMB-FUBINACA** is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G protein-coupled receptors (GPCRs).[1] Its high affinity and efficacy at these receptors are responsible for its physiological and psychoactive effects.

## Quantitative Data

The following tables summarize the binding affinity (Ki) and functional activity (EC<sub>50</sub>) of **MMB-FUBINACA** and its close analog MDMB-FUBINACA at human CB1 and CB2 receptors.

Table 1: Receptor Binding Affinity (Ki)

| Compound      | Receptor | Ki (nM) | Reference |
|---------------|----------|---------|-----------|
| MMB-FUBINACA  | hCB1     | 10.04   | [7]       |
| hCB2          |          | 0.786   | [7]       |
| MDMB-FUBINACA | hCB1     | 1.14    | [8]       |
| hCB2          |          | 0.1228  | [8]       |

Table 2: Functional Activity (EC<sub>50</sub>)

| Compound        | Assay                   | Receptor | EC <sub>50</sub> (nM) | Reference |
|-----------------|-------------------------|----------|-----------------------|-----------|
| MMB-FUBINACA    | [ <sup>35</sup> S]GTPyS | hCB1     | 0.54                  | [7]       |
| hCB2            | 0.13                    | [7]      |                       |           |
| cAMP Inhibition | hCB1                    | 0.63     | [7]                   |           |
| GIRK Activation | hCB1                    | 2.0      | [7]                   |           |
| hCB2            | 18                      | [7]      |                       |           |
| MDMB-FUBINACA   | [ <sup>35</sup> S]GTPyS | hCB1     | 0.2668                | [8]       |
| hCB2            | 0.1411                  | [8]      |                       |           |

## Signaling Pathways

As an agonist at CB1 and CB2 receptors, **MMB-FUBINACA** activates intracellular signaling cascades through the G-protein subunit Gi/Go.[9] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[7][9] Additionally, it modulates ion channels, including the inhibition of N-type calcium channels and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels.[7][9] These actions collectively result in a dampening of neuronal activity.[9]



[Click to download full resolution via product page](#)

**MMB-FUBINACA** primary signaling cascade.

## Experimental Protocols

### Radioligand Receptor Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of synthetic cannabinoids.[\[10\]](#)

- Objective: To determine the inhibitory constant (Ki) of **MMB-FUBINACA** for the hCB1 and hCB2 receptors.
- Materials:
  - Membrane preparations from cells stably expressing either hCB1 or hCB2 receptors.
  - Radioligands: [<sup>3</sup>H]CP55,940 or a similar high-affinity agonist.
  - Test compound: **MMB-FUBINACA**.
  - Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 2.5 mM EDTA, and 0.5 mg/ml fatty acid-free bovine serum albumin (BSA), pH 7.4.

- Non-specific binding control: A high concentration of an unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
- Glass fiber filters.
- Procedure:
  - Incubate cell membranes with the radioligand and varying concentrations of **MMB-FUBINACA** in the assay buffer.
  - Incubate for 60-90 minutes at 30°C.
  - Terminate the reaction by rapid filtration through glass fiber filters.
  - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  - Measure the radioactivity retained on the filters using liquid scintillation counting.
  - Calculate the  $K_i$  value from the  $IC_{50}$  value (concentration of **MMB-FUBINACA** that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

## [<sup>35</sup>S]GTPyS Functional Assay

This protocol measures the G-protein activation following receptor agonism.[\[10\]](#)

- Objective: To determine the potency ( $EC_{50}$ ) and efficacy of **MMB-FUBINACA** as an agonist at the hCB1 and hCB2 receptors.
- Materials:
  - Membrane preparations from cells expressing hCB1 or hCB2 receptors.
  - [<sup>35</sup>S]GTPyS (a non-hydrolyzable GTP analog).
  - Test compound: **MMB-FUBINACA**.
  - Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl<sub>2</sub>, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.

- GDP.
- Procedure:
  - Pre-incubate cell membranes with varying concentrations of **MMB-FUBINACA** and GDP for 15-20 minutes at 30°C.
  - Initiate the reaction by adding [<sup>35</sup>S]GTPyS and incubate for an additional 60 minutes at 30°C.
  - Terminate the reaction by rapid filtration through glass fiber filters.
  - Wash the filters with ice-cold buffer.
  - Quantify the amount of bound [<sup>35</sup>S]GTPyS by liquid scintillation counting.
  - Analyze the data using non-linear regression to determine EC<sub>50</sub> and Emax values.

[Click to download full resolution via product page](#)

Workflow for key in vitro assays.

## Analysis in Biological Matrices by LC-MS/MS

This protocol provides a general method for the extraction and analysis of **MMB-FUBINACA** from whole blood.<sup>[6]</sup>

- Objective: To detect and quantify **MMB-FUBINACA** in whole blood samples.
- Materials:
  - Whole blood sample.
  - Deuterated internal standard.

- Supported Liquid Extraction (SLE) cartridge.
- Ethyl acetate.
- Acetonitrile, water, and formic acid for mobile phase.
- UHPLC system coupled with a tandem mass spectrometer (MS/MS).
- C18 reversed-phase column.

- Procedure:
  - Sample Preparation: To 1 mL of whole blood, add the internal standard. Add 0.5 mL of deionized water and vortex.
  - Extraction: Load the sample onto an SLE cartridge and allow it to absorb. Elute the analytes with ethyl acetate.
  - Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitution: Reconstitute the dried extract in the mobile phase.
  - LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable gradient elution to separate **MMB-FUBINACA**. Monitor for specific precursor-to-product ion transitions for quantification.

## Toxicology and Metabolism

**MMB-FUBINACA** has been associated with numerous adverse health effects, including fatalities.<sup>[5][8]</sup> Its high potency at the CB1 receptor is believed to contribute to its toxicity. Metabolism is rapid and extensive, with hydrolysis of the methyl ester to the corresponding carboxylic acid being a primary metabolic pathway.<sup>[7]</sup> This metabolite is often the target analyte in forensic investigations.<sup>[7]</sup>

## Conclusion

**MMB-FUBINACA** is a highly potent synthetic cannabinoid with significant affinity and efficacy for the CB1 and CB2 receptors. Its activity through these receptors initiates a cascade of

intracellular signaling events that lead to the inhibition of neuronal activity. The provided data and protocols serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science who are studying this and other novel psychoactive substances.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. pschedelicreview.com [pschedelicreview.com]
- 5. cdn.who.int [cdn.who.int]
- 6. benchchem.com [benchchem.com]
- 7. ecddrepository.org [ecddrepository.org]
- 8. MDMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [MMB-FUBINACA: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8819474#mmb-fubinaca-chemical-structure-and-cas-number\]](https://www.benchchem.com/product/b8819474#mmb-fubinaca-chemical-structure-and-cas-number)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)